molecular formula C19H19N3O4 B11329781 2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11329781
M. Wt: 353.4 g/mol
InChI Key: MDNSDVRFTAKNFO-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a chemical compound with a complex structure. Let’s break it down:

    Phenyl Group: The compound contains a phenyl ring (C₆H₅) substituted with a dimethyl group (CH₃) at positions 3 and 4.

    Oxadiazole Ring: The oxadiazole ring (1,2,4-oxadiazole-3-yl) is attached to the phenyl group via an acetamide linker.

    Methoxyphenyl Group: The compound also features a methoxyphenyl group (C₆H₄OCH₃) at position 5 of the oxadiazole ring.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

  • Synthesis of 3,4-dimethylphenoxyacetic acid: : Start by synthesizing 3,4-dimethylphenoxyacetic acid, which serves as a precursor. This can be achieved through various methods, including Grignard reactions or Friedel-Crafts acylation.

  • Formation of the Oxadiazole Ring: : Next, react the 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the oxadiazole ring. Cyclization occurs via dehydration and intramolecular condensation.

  • Acetylation: : Introduce the acetamide group by acetylating the oxadiazole nitrogen using acetic anhydride.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions due to the presence of aromatic rings.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Reagents and Conditions: Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and acylating agents (e.g., acetic anhydride).

    Major Products: The major products depend on the specific reaction conditions and substituents. For example, acetylation yields the acetamide group.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

  • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) or modulating cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-4-7-16(10-13(12)2)25-11-17(23)20-19-21-18(26-22-19)14-5-8-15(24-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

MDNSDVRFTAKNFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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